molecular formula C11H12N4O2 B7049314 1-(2-Cyanopyridin-4-yl)-3-hydroxypyrrolidine-3-carboxamide

1-(2-Cyanopyridin-4-yl)-3-hydroxypyrrolidine-3-carboxamide

Cat. No.: B7049314
M. Wt: 232.24 g/mol
InChI Key: CHJLAVDUNTTXGC-UHFFFAOYSA-N
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Description

1-(2-Cyanopyridin-4-yl)-3-hydroxypyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a cyano group and a hydroxypyrrolidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanopyridin-4-yl)-3-hydroxypyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the reaction of 2-cyano-4-chloropyridine with a suitable nucleophile to introduce the pyrrolidine ring. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper iodide (CuI) and L-proline . The reaction is carried out at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanopyridin-4-yl)-3-hydroxypyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(2-Cyanopyridin-4-yl)-3-hydroxypyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Cyanopyridin-4-yl)-3-hydroxypyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring can enhance the compound’s binding affinity to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Cyanopyridin-4-yl)-3-hydroxypyrrolidine-3-carboxamide is unique due to its combination of a hydroxypyrrolidine ring and a cyano-pyridine moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(2-cyanopyridin-4-yl)-3-hydroxypyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-6-8-5-9(1-3-14-8)15-4-2-11(17,7-15)10(13)16/h1,3,5,17H,2,4,7H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJLAVDUNTTXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(=O)N)O)C2=CC(=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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